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Compound of Interest

Compound Name: P-gp inhibitor 29

Cat. No.: B15571126 Get Quote

P-gp inhibitor 29 targets a putative allosteric binding site located in the N-terminal half of the

P-glycoprotein.[1] This site is situated near the interface of the two nucleotide-binding domains

(NBDs) but is significantly outside of the ATP-binding sites.[1] Computational docking studies,

using a P-gp structural model based on the Sav1866 crystal structure, have elucidated the

binding pose of compound 29.[1]

The inhibitor is hypothesized to function as a non-competitive inhibitor of ATP binding.[1] This is

supported by evidence showing that it inhibits both basal and transport-substrate stimulated

ATP hydrolysis activities of purified P-gp, indicating a direct interaction with the energy-

harvesting steps of substrate pumping.[1] The binding of compound 29 to this allosteric site is

thought to modulate the conformational changes necessary for substrate transport and ATP

hydrolysis, thereby inhibiting the pump's function.

Structure-Activity Relationship and Optimization
The discovery of compound 29 was the result of computationally accelerated drug discovery

efforts targeting the NBDs of P-gp.[2] Structure-based rational design guided the optimization

of compound 29. It was hypothesized that increasing the size and hydrophobicity of one end of

the molecule would allow it to better fill a large hydrophobic pocket within the binding site, thus

increasing binding affinity.[1] This region of the binding site is where the cyclopropyl group of

the parent compound 29 interacts.[1]

This led to the synthesis and evaluation of several variants of compound 29. These variants

were designed to have improved efficacy in reversing multidrug resistance (MDR) in cancer

cells that overexpress P-gp.[1]
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Quantitative Data Summary
The following tables summarize the available quantitative data for P-gp inhibitor 29 and its

variants from cell-based and biochemical assays.

Table 1: Cellular Activity of Compound 29 Variants in DU145TXR Cells

Compound
Relative Calcein
Accumulation (compared
to parental compound 29)

Resensitization to
Paclitaxel (compared to
parental compound 29)

29 (Parental) Baseline Baseline

216 Lower
Marginally better at lower

concentrations

227 Lower
Better at all concentrations

tested

231 Lower
Better at all concentrations

tested

541 Lower
Better at all concentrations

tested

551 Marginally higher
Better at all concentrations

tested

Data extracted from a study on optimizing targeted inhibitors of P-glycoprotein. The study

indicated that lower calcein accumulation in this specific assay format was correlated with

increased P-gp inhibition by the variants compared to the parental compound 29. Variants 227,

231, 541, and 551 were more effective at re-sensitizing multidrug-resistant cells to paclitaxel

than the original compound 29.[1]

Experimental Protocols
A combination of computational and experimental techniques was employed to identify,

characterize, and optimize P-gp inhibitor 29.
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Computational Docking
Protein Model: A structural model of human P-gp was used, which was based on the X-ray

crystal structure of the bacterial ABC transporter Sav1866 (PDB accession: 2HYD).[1]

Docking Software: The specific docking software is not mentioned in the provided text, but

the process involved using a target box that encompassed the putative allosteric site on P-

gp.[1]

Screening Process: A library of molecules was computationally screened for their potential

binding affinity to the allosteric site on P-gp.[1] A counterscreening step was performed to

select against compounds with high predicted interaction affinities for the drug-binding

domains of P-gp to reduce the likelihood of the inhibitors being pump substrates themselves.

[1]

Chemical Synthesis of Compound 29 Variants
Retrosynthetic Analysis: A central retrosynthetic disconnection of a carbon–sulfur bond in

compound 29 was utilized for the virtual and actual synthesis of its variants.[1]

Rational Design: Structure-based rational design and visual inspection of the putative

binding site of compound 29 on P-gp guided the synthesis of derivatives with varied

structural and physicochemical properties.[1]

Cell-Based Assays
Calcein AM Accumulation Assay: This assay was used to assess the P-gp inhibitory activity

of compound 29 and its variants in a multidrug-resistant prostate cancer cell line

(DU145TXR) that overexpresses P-gp.[1] Calcein AM is a non-fluorescent, lipophilic

compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by

esterases into the fluorescent and membrane-impermeable calcein. As Calcein AM is a

substrate of P-gp, its accumulation inside the cells is inversely proportional to P-gp activity.

Chemosensitization Assay: The ability of the inhibitors to reverse MDR was evaluated by

treating P-gp-overexpressing cancer cells (DU145TXR) with a chemotherapeutic agent

(paclitaxel) in the presence or absence of the inhibitors.[1] Cell viability was measured to

determine the extent of resensitization.
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Biochemical Assays
P-gp ATPase Activity Assay: The effect of the inhibitors on the ATP hydrolysis activity of

purified P-gp was measured. These assays were conducted in the presence and absence of

a transport substrate to determine the impact on both basal and substrate-stimulated ATPase

activity.[1]

Visualizations
The following diagrams illustrate the computational workflow and the proposed mechanism of

action for P-gp inhibitor 29.
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Computational workflow for the discovery and optimization of P-gp inhibitor 29.
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Proposed allosteric inhibition mechanism of P-gp by compound 29.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-
Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]

2. Computationally accelerated identification of P-glycoprotein inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Target Binding Site and Mechanism of Action].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571126#target-binding-site-of-p-gp-inhibitor-29]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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